molecular formula C8H11ClN2O2 B1436781 Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride CAS No. 1417348-75-4

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride

Cat. No.: B1436781
CAS No.: 1417348-75-4
M. Wt: 202.64 g/mol
InChI Key: IZLQIRQISBAZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

ethyl 2-oxo-1H-pyridine-3-carboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-2-12-7(9)6-4-3-5-10-8(6)11;/h3-5,9H,2H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLQIRQISBAZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CNC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride typically involves the reaction of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate with hydrochloric acid. This reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity .

Biological Activity

Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride (CAS No. 1417348-75-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound is synthesized through the reaction of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate with hydrochloric acid, resulting in the formation of the hydrochloride salt. The molecular formula for this compound is C8_8H11_{11}ClN2_2O2_2 with a molecular weight of 202.64 g/mol .

This compound interacts with various biological targets, primarily enzymes and receptors. This interaction can modulate significant biological pathways, which may lead to therapeutic effects. The specific mechanisms are still under investigation, but preliminary studies suggest that it may exhibit antimicrobial properties and influence metabolic processes .

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial activity. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, suggesting a potential for this compound in treating infections .

Enzyme Interaction Studies

The compound has been utilized in studies focusing on enzyme interactions. For example, it has been shown to affect metabolic pathways involving dehydrogenases and transferases, which are crucial in various biochemical reactions.

Case Studies and Research Findings

Recent literature highlights several case studies involving Ethyl 2-oxo-1,2-dihydropyridine derivatives:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Enzyme Interaction AnalysisShowed modulation of enzyme activity related to metabolic pathways.
Synthesis and CharacterizationProvided insights into the structural properties and potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride
Reactant of Route 2
Ethyl 2-oxo-1,2-dihydropyridine-3-carboximidoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.